molecular formula C11H15N3O3 B13856012 (2-Morpholin-4-yl-6-nitrophenyl)methanamine

(2-Morpholin-4-yl-6-nitrophenyl)methanamine

Cat. No.: B13856012
M. Wt: 237.25 g/mol
InChI Key: YIRQVWDGZGGTPH-UHFFFAOYSA-N
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Description

(2-Morpholin-4-yl-6-nitrophenyl)methanamine is an organic compound that features a morpholine ring, a nitrophenyl group, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholin-4-yl-6-nitrophenyl)methanamine typically involves the reaction of 2-nitrobenzaldehyde with morpholine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(2-Morpholin-4-yl-6-nitrophenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Morpholin-4-yl-6-nitrophenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Morpholin-4-yl-6-nitrophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • (2-Morpholin-4-ylphenyl)methanamine
  • (2-Morpholin-4-yl-4-nitrophenyl)methanamine
  • (2-Morpholin-4-yl-6-chlorophenyl)methanamine

Uniqueness

(2-Morpholin-4-yl-6-nitrophenyl)methanamine is unique due to the presence of both a morpholine ring and a nitrophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain chemical reactions and biological assays .

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

(2-morpholin-4-yl-6-nitrophenyl)methanamine

InChI

InChI=1S/C11H15N3O3/c12-8-9-10(13-4-6-17-7-5-13)2-1-3-11(9)14(15)16/h1-3H,4-8,12H2

InChI Key

YIRQVWDGZGGTPH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)[N+](=O)[O-])CN

Origin of Product

United States

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